3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: 4-Fluorophenylmethyl imidazo[2,1-b][1,3]thiazole, chromen-2-one.
- Conditions: Acid catalyst (e.g., p-toluenesulfonic acid) in toluene.
- Product: 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one.
Step 4: Formation of Hydrate
- Reactants: 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one, water.
- Conditions: Ambient temperature.
- Product: 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate typically involves multi-step organic reactions The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a fluorophenyl group
-
Step 1: Synthesis of Imidazo[2,1-b][1,3]thiazole Core
- Reactants: Thiourea, acetone, and 3,5-difluorobenzoyl bromide.
- Conditions: Reflux in ethanol.
- Product: Imidazo[2,1-b][1,3]thiazole derivative.
-
Step 2: Functionalization with Fluorophenyl Group
- Reactants: Imidazo[2,1-b][1,3]thiazole derivative, 4-fluorobenzyl bromide.
- Conditions: Base (e.g., potassium carbonate) in DMF.
- Product: 4-Fluorophenylmethyl imidazo[2,1-b][1,3]thiazole.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one moiety.
Reduction: Reduction reactions can occur at the imidazo[2,1-b][1,3]thiazole core.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in DMF.
Major Products
Oxidation: Oxidized derivatives of the chromen-2-one moiety.
Reduction: Reduced derivatives of the imidazo[2,1-b][1,3]thiazole core.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anticancer, antimicrobial, or anti-inflammatory activities, making it a promising lead compound for pharmaceutical development.
Industry
In industry, the compound can be used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups often have enhanced biological activity and stability.
Chromen-2-one derivatives: These compounds are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate lies in its combination of three distinct moieties, each contributing to its overall biological and chemical properties
Properties
Molecular Formula |
C22H19FN2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate |
InChI |
InChI=1S/C21H13FN2O2S.CH4.H2O/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25;;/h1-8,10-12H,9H2;1H4;1H2 |
InChI Key |
RBEJZHCKYYHFGC-UHFFFAOYSA-N |
Canonical SMILES |
C.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.